![molecular formula C21H21N3O3 B6541910 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 1058437-43-6](/img/structure/B6541910.png)
2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
The compound “2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide” is an organic compound with the molecular formula C18H16N4O3 . It has a molecular weight of 336.3 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups attached to it . The structure also includes a methoxy group (-OCH3) and an acetamide group (-NHCOCH3) .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 0.9, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 336.12224039 g/mol . The topological polar surface area is 83.9 Ų, which can influence its ability to cross cell membranes .Scientific Research Applications
Triple-Negative Breast Cancer (TNBC) Treatment
Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Upregulation of EGFR and VEGFR-2 is associated with TNBC progression. Research has identified this compound and its derivatives as promising inhibitors of EGFR and VEGFR-2 . These inhibitors could potentially serve as targeted therapies for TNBC.
Antioxidant Activity
While not directly related to cancer treatment, another compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol , has been synthesized and evaluated for its antioxidant activity . Further research could explore similar properties for our compound.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-18-9-7-17(8-10-18)19-13-21(26)24(15-23-19)14-20(25)22-12-11-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXLJPEXHESBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide |
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